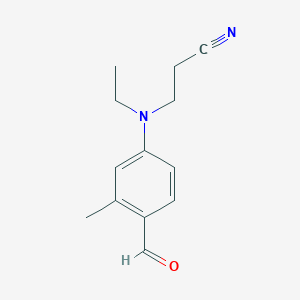

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-15(8-4-7-14)13-6-5-12(10-16)11(2)9-13/h5-6,9-10H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXVKMVZEXXUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059503 | |

| Record name | Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-97-1 | |

| Record name | 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(ethyl(4-formyl-3-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl(4-formyl-3-methylphenyl)amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Executive Summary

This document provides a comprehensive scientific guide for the synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, a valuable intermediate in the synthesis of various organic compounds, including specialty dyes and pharmacologically active molecules. The synthetic strategy detailed herein is predicated on a logical two-step sequence, beginning with the cyanoethylation of an appropriate aniline derivative, followed by a highly regioselective formylation. This approach was selected for its efficiency, high yields, and robust, well-documented reaction mechanisms. This guide offers field-proven insights into experimental design, explains the causality behind protocol choices, and provides detailed, step-by-step methodologies grounded in established chemical principles.

Introduction and Strategic Overview

This compound, CAS No. 119-97-1, is a substituted aromatic aldehyde incorporating ethylamino and propanenitrile functionalities.[1][2] This unique combination of functional groups makes it a versatile molecular building block. The core challenge in its synthesis lies in achieving the desired substitution pattern on the aromatic ring—specifically, the introduction of a formyl group para to a strongly activating dialkylamino substituent and ortho to a methyl group.

A thorough retrosynthetic analysis suggests that the most efficient pathway involves constructing the N-alkylated, cyanoethylated aniline core first, followed by the introduction of the formyl group. This strategy leverages the powerful ortho-, para-directing effect of the N,N-disubstituted amino group to ensure the formylation occurs at the desired C4 position with high regioselectivity. The chosen pathway consists of two primary transformations:

-

Aza-Michael Addition: The cyanoethylation of N-ethyl-N-(3-methylphenyl)amine to form the key intermediate, 3-(Ethyl(3-methylphenyl)amino)propanenitrile.

-

Vilsmeier-Haack Formylation: The regioselective formylation of the intermediate at the electron-rich para position to yield the target compound.

This guide will dissect each step, providing both the theoretical mechanistic underpinnings and a practical, actionable experimental protocol.

Caption: Overall two-step synthesis strategy.

Synthesis of Intermediate: 3-(Ethyl(3-methylphenyl)amino)propanenitrile

The first stage of the synthesis involves the addition of an N-alkylaniline to acrylonitrile. This reaction, a classic example of an aza-Michael addition, is highly efficient for forming the C-N bond required for the cyanoethyl moiety.[3]

Mechanistic Rationale

Cyanoethylation is the addition of a protic nucleophile, in this case, the secondary amine of N-ethyl-m-toluidine, to acrylonitrile.[3][4] Acrylonitrile serves as an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base, although the inherent basicity of the amine substrate is often sufficient.[4]

Caption: Mechanism of Aza-Michael Addition.

Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and must be performed in a suitable fume hood with appropriate personal protective equipment (PPE). Acrylonitrile is toxic and flammable.

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-ethyl-N-(3-methylphenyl)amine (0.1 mol, 13.52 g).

-

Reagent Addition: Slowly add acrylonitrile (0.11 mol, 5.84 g) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove any unreacted acrylonitrile and volatile impurities under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, 3-(Ethyl(3-methylphenyl)amino)propanenitrile[5][6], can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient (>95% by GC analysis).

Data Summary: Intermediate Synthesis

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Amine:Acrylonitrile) | 1 : 1.1 | A slight excess of acrylonitrile ensures complete consumption of the starting amine. |

| Temperature | 60-70°C | Provides sufficient thermal energy to overcome the activation barrier without promoting polymerization of acrylonitrile. |

| Reaction Time | 4-6 hours | Typical duration to achieve high conversion. Monitored by TLC for confirmation. |

| Expected Yield | >90% | The aza-Michael addition is a highly efficient and atom-economical reaction. |

Synthesis of Final Product via Vilsmeier-Haack Formylation

The final step is the formylation of the electron-rich aromatic ring of the intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it employs a mild electrophile that is highly effective for activated substrates like N,N-dialkylanilines.[7][8]

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[9][10]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the aniline derivative attacks the electrophilic carbon of the Vilsmeier reagent.[11] The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Causality of Regioselectivity: The N-ethyl-N-(2-cyanoethyl)amino group is a powerful electron-donating group that strongly activates the aromatic ring for electrophilic attack. It directs substitution primarily to the ortho and para positions. The para position (C4) is significantly less sterically hindered than the two ortho positions (C2 and C6), one of which is already blocked by the methyl group. Therefore, electrophilic attack occurs almost exclusively at the C4 position, leading to the desired product with high regioselectivity.[7][11]

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol

Disclaimer: This protocol involves highly corrosive and water-reactive reagents. It must be performed under anhydrous conditions in a well-ventilated fume hood by trained personnel.

-

Vilsmeier Reagent Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 0.3 mol, 21.93 g) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 0.12 mol, 18.4 g) dropwise while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the intermediate, 3-(Ethyl(3-methylphenyl)amino)propanenitrile (0.1 mol, 18.83 g), in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90°C for 3-5 hours.[12] Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis (Workup): Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (~300 g) with vigorous stirring. Neutralize the acidic solution by slowly adding a saturated sodium acetate or sodium carbonate solution until the pH is ~6-7.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[13]

Data Summary: Vilsmeier-Haack Formylation

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Intermediate:POCl₃) | 1 : 1.2 | A slight excess of the activating agent ensures complete conversion. |

| Solvent | DMF | Acts as both a solvent and a reagent for forming the Vilsmeier reagent.[12] |

| Temperature | 80-90°C | Higher temperature is required for the electrophilic substitution step.[12] |

| Workup | Hydrolysis & Neutralization | Essential to convert the intermediate iminium salt to the aldehyde and facilitate extraction. |

| Expected Yield | 75-85% | A typical yield range for the Vilsmeier-Haack formylation of activated anilines. |

References

-

Wikipedia. Vilsmeier reagent. Available from: [Link]

-

AALB Chem. N-ethyl-3-methylaniline - 102-27-2. Available from: [Link]

-

PrepChem.com. Synthesis of Vilsmeier reagent. Available from: [Link]

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science. Available from: [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for Yttrium Nitrate Catalyzed Aza-Michael Reaction. Available from: [Link]

-

PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Dyestuff Intermediates. 3-(Ethyl(m-tolyl)amino)propanenitrile. Available from: [Link]

-

PubChemLite. This compound (C13H16N2O). Available from: [Link]

-

PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Available from: [Link]

-

Methylamine Supplier. This compound. Available from: [Link]

-

Wikipedia. Cyanoethylation. Available from: [Link]

-

SIELC Technologies. Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. Available from: [Link]

-

MDPI. Formylation of Amines. Available from: [Link]

-

Intellectual Property India. A PROCESS FOR SYNTHESIS OF N-ETHYL METHYL AMINE AND THE DERIVATIVES THEREOF. Available from: [Link]

-

Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available from: [Link]

- Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.

-

PubChem. Ethyl[(3-methylphenyl)methyl]amine. Available from: [Link]

-

Methylamine Supplier. 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Available from: [Link]

-

Drugfuture. 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE. Available from: [Link]

-

Organic Syntheses. Ethylamine, N-methyl-. Available from: [Link]

-

Taylor & Francis. Cyanoethylation – Knowledge and References. Available from: [Link]

-

Glen Research. Glen Report 28.26 - Transient Cyanoethylation. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O | CID 67078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. 3-(Ethyl(m-tolyl)amino)propanenitrile | CymitQuimica [cymitquimica.com]

- 6. 3-(Ethyl(m-tolyl)amino)propanenitrile [dyestuffintermediates.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | Chemical Properties, Applications & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

Physicochemical properties of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key organic intermediate. Intended for researchers, chemists, and drug development professionals, this document details the compound's chemical identity, core physicochemical properties, spectroscopic signature, and analytical methodologies. Furthermore, it offers insights into its chemical reactivity, stability, and essential safety protocols, serving as a vital resource for its application in synthesis and research.

Chemical Identity and Structural Analysis

A precise understanding of a compound's identity and structure is the foundation of all subsequent research and development. This section delineates the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers

-

IUPAC Name : 3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile[1]

-

EC Number : 204-362-2[1]

-

Common Synonyms : 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde, 3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile[1]

Molecular and Structural Formula

Key Structural Features

The molecule's physicochemical properties and reactivity are dictated by three primary functional groups:

-

Aromatic Aldehyde : The formyl group (-CHO) is a highly reactive site, susceptible to oxidation to a carboxylic acid and reduction to an alcohol. Its electrophilic nature makes it a key handle for forming imines and other C-C or C-N bonds.

-

Tertiary Amine : The ethylamino group attached to the phenyl ring increases the electron density of the ring and serves as a potential site for salt formation. Its tertiary nature prevents N-H related reactions.

-

Aliphatic Nitrile : The propanenitrile moiety (-CH₂CH₂C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a pathway for chain extension or introduction of a basic nitrogen center.[8]

Core Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling, formulation, and application. The data below, derived from experimental and predicted values, provides a quantitative profile of the title compound.

| Property | Value | Source |

| Appearance | Solid, powder[5][7][9] | - |

| Melting Point | 64-67 °C[3][6][10] | Experimental |

| Boiling Point | 418.0 ± 40.0 °C at 760 mmHg[3][6] | Predicted |

| Density | 1.090 ± 0.06 g/cm³[3][6] | Predicted |

| Water Solubility | Low[5][7] | Experimental |

| Organic Solvent Solubility | Soluble in ethanol, acetone, dichloromethane[7] | Experimental |

| Partition Coefficient (XLogP3) | 1.9[1] | Computed |

| pKa | 2.09 ± 0.50[3] | Predicted |

| Vapor Pressure | 3.38E-07 mmHg at 25°C[6] | - |

| Refractive Index | 1.579[6] | - |

Solubility Profile: A Structural Perspective

The compound's low water solubility is a direct consequence of its predominantly non-polar structure, dominated by the substituted aromatic ring and alkyl chains.[5][7] While the nitrile and formyl groups possess some polarity, their contribution is insufficient to overcome the hydrophobic nature of the carbon backbone. Conversely, its solubility in common organic solvents like ethanol and acetone is high, as expected for an organic molecule of its size and polarity.[7] This profile is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in scientific research. This section details the expected spectroscopic signatures and provides a robust analytical method for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the title compound is not widely published, the expected shifts can be reliably predicted based on its structure and data from the closely related analog, 3-(Ethyl(4-formylphenyl)amino)propanenitrile.[8]

-

¹H NMR :

-

Formyl Proton (-CHO) : A characteristic singlet is expected far downfield, around δ 9.9-10.0 ppm.

-

Aromatic Protons : The protons on the substituted phenyl ring will appear in the δ 7.0-7.9 ppm region. The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern of doublets and doublet of doublets.

-

Ethyl Group (-CH₂CH₃) : A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 3.4-3.6 ppm, coupled to a triplet from the methyl protons (-CH₃) around δ 1.2-1.3 ppm.

-

Propanenitrile Protons (-CH₂CH₂CN) : Two triplets are expected, corresponding to the two methylene groups, likely in the δ 2.5-3.5 ppm range.

-

-

¹³C NMR :

-

Nitrile Carbon (-C≡N) : Expected around δ 118-120 ppm.[8]

-

Formyl Carbon (-CHO) : A highly deshielded signal is expected around δ 191-193 ppm.[8]

-

Aromatic Carbons : Multiple signals will be present in the δ 110-155 ppm range.

-

Alkyl Carbons : Signals for the ethyl and propanenitrile carbons will appear in the upfield region, typically δ 10-50 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for confirming the presence of the key functional groups.

-

Nitrile (C≡N) Stretch : A strong, sharp absorption band is expected around 2240 cm⁻¹.[8]

-

Formyl (C=O) Stretch : A medium to strong intensity band will appear around 1705 cm⁻¹.[8]

-

Aromatic (C=C) Stretch : Multiple peaks of varying intensity are expected in the 1580–1600 cm⁻¹ region.[8]

Chromatographic Analysis: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is well-suited for this molecule.[2]

-

Sample Preparation : Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Dilute 1 mL of this stock solution to 10 mL with the same diluent for a working concentration of ~50 µg/mL.

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

HPLC System and Conditions :

-

Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 270 nm (for the π→π* transition of the aromatic system).[8]

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

-

Gradient Program :

-

0-15 min: 30% B to 90% B

-

15-18 min: Hold at 90% B

-

18-18.1 min: 90% B to 30% B

-

18.1-25 min: Hold at 30% B (re-equilibration).

-

-

-

System Suitability : Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis : Inject the prepared sample solution and integrate all peaks. Calculate the purity by the area percent method.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

Hazard Identification

Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage and Stability

-

Storage Conditions : Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[5][7]

-

Container : Keep the container tightly sealed to prevent moisture absorption and potential degradation.[5][7]

-

Incompatibilities : Avoid strong oxidizing agents.[7] The aldehyde functional group can be readily oxidized.

-

Stability : The compound is stable under recommended storage conditions.[7]

Conclusion

This compound is a multifunctional organic compound with well-defined physicochemical properties. Its characterization by spectroscopic and chromatographic techniques is straightforward, and its handling requires standard precautions for irritant chemicals. The presence of three distinct and reactive functional groups—aldehyde, amine, and nitrile—makes it a valuable and versatile intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides the foundational data and protocols necessary for its safe and effective use in a laboratory setting.

References

-

3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. (2018, February 16). SIELC Technologies. Retrieved January 13, 2026, from [Link]

-

This compound (C13H16N2O). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

ALDEHYDES, SCREENING 2539. (n.d.). CDC. Retrieved January 13, 2026, from [Link]

Sources

- 1. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O | CID 67078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]- | SIELC Technologies [sielc.com]

- 3. This compound | 119-97-1 [amp.chemicalbook.com]

- 4. This compound | 119-97-1 [chemicalbook.com]

- 5. This compound | Chemical Properties, Applications & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile: Chemical Properties, Synthesis, Uses & Safety Data - China Manufacturer & Supplier [nj-finechem.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. airgas.com [airgas.com]

Spectroscopic Profile of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile (CAS 119-97-1): A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile, registered under CAS number 119-97-1. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization. The guide will cover Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation, experimental considerations, and the structural information derived from each technique.

Introduction to 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile

3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile is a substituted aromatic compound with a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol .[1] Its structure comprises a benzaldehyde ring substituted with a methyl group and a tertiary amine linked to a propionitrile chain. This unique combination of functional groups—an aldehyde, a tertiary amine, and a nitrile—gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Below is a diagram of the molecular structure.

Caption: Molecular structure of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.95 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.30-7.90 | Multiplet | 3H | Aromatic protons |

| ~3.45 | Quartet | 2H | Methylene protons of ethyl group (-N-CH₂-CH₃) |

| ~2.70 (estimated) | Triplet | 2H | Methylene protons adjacent to nitrogen (-N-CH₂-CH₂-CN) |

| ~2.50 (estimated) | Triplet | 2H | Methylene protons adjacent to nitrile (-CH₂-CN) |

| ~2.20 (estimated) | Singlet | 3H | Methyl protons on the aromatic ring (-CH₃) |

| ~1.25 | Triplet | 3H | Methyl protons of ethyl group (-CH₂-CH₃) |

Interpretation:

-

The downfield singlet at approximately 9.95 ppm is highly characteristic of an aldehyde proton.[3]

-

The aromatic region between 7.30 and 7.90 ppm corresponds to the three protons on the benzene ring.

-

The quartet at ~3.45 ppm and the triplet at ~1.25 ppm are indicative of an ethyl group attached to a heteroatom, in this case, nitrogen.[2]

-

The two triplets for the propionitrile side chain are expected, with the methylene group attached to the nitrogen appearing further downfield due to its electron-withdrawing effect.

-

The singlet for the methyl group on the aromatic ring is also expected in the upfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192.1 | Aldehyde carbonyl carbon (C=O) |

| ~118.5 | Nitrile carbon (-C≡N) |

| ~110-150 | Aromatic carbons (6 signals expected) |

| ~45-55 | Methylene carbons of the ethyl and propionitrile groups attached to nitrogen |

| ~20-30 | Methylene carbon adjacent to the nitrile group |

| ~15-20 | Methyl carbon on the aromatic ring |

| ~10-15 | Methyl carbon of the ethyl group |

Interpretation:

-

The signal at ~192.1 ppm is characteristic of an aldehyde carbonyl carbon.[4][5]

-

The nitrile carbon resonance at ~118.5 ppm is also a key diagnostic peak.[6]

-

The aromatic region will show six distinct signals due to the lack of symmetry in the substitution pattern.

-

The remaining aliphatic carbons of the ethyl and propionitrile groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of a solid organic compound like 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum. A spectral width of 12-16 ppm is typically sufficient.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~2240 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1705 | Medium | C=O stretch (aromatic aldehyde) |

| ~1600-1580 | Multiple Peaks | C=C stretch (aromatic ring) |

| ~2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1350-1000 | Medium | C-N stretch (tertiary amine) |

Interpretation:

-

The strong, sharp absorption at ~2240 cm⁻¹ is a definitive indication of a nitrile group.[2]

-

The medium intensity peak at ~1705 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic aldehyde.[2]

-

The presence of multiple peaks in the 1600-1580 cm⁻¹ region confirms the aromatic ring.

-

The C-H stretching vibrations of the aliphatic ethyl and propionitrile groups are observed in the 2970-2850 cm⁻¹ range.

-

The C-N stretching of the tertiary amine will appear in the fingerprint region and can be difficult to assign definitively without comparative analysis.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure arm.

-

Data Collection: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1]

Key Spectral Features:

-

Molecular Ion (M⁺): m/z = 216, corresponding to the molecular weight of C₁₃H₁₆N₂O. The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[8]

-

Major Fragments:

-

m/z = 187

-

m/z = 176

-

m/z = 148

-

Proposed Fragmentation Pathway: The fragmentation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile is likely initiated by ionization of the lone pair of electrons on the tertiary amine nitrogen.

Caption: Proposed major fragmentation pathways for CAS 119-97-1.

-

Loss of an ethyl radical (-C₂H₅): Alpha-cleavage next to the tertiary amine can result in the loss of the ethyl group (mass = 29), leading to a fragment at m/z 187 (216 - 29). This is a common fragmentation pathway for tertiary amines.[9][10]

-

Loss of a cyanomethyl radical (-CH₂CN): Cleavage of the bond between the first and second carbons of the propionitrile chain can lead to the loss of a cyanomethyl radical (mass = 40), resulting in a fragment at m/z 176 (216 - 40).

-

Loss of carbon monoxide (-CO): The fragment at m/z 176 can subsequently lose a molecule of carbon monoxide (mass = 28) from the aldehyde group, a characteristic fragmentation for benzaldehydes, to give a fragment at m/z 148 (176 - 28).

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used to fragment the molecule.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion

The spectroscopic data for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile (CAS 119-97-1) are consistent with its proposed chemical structure. The key functional groups—aromatic aldehyde, tertiary amine, and propionitrile—are readily identifiable through their characteristic signals in NMR, IR, and MS analyses. This guide provides a framework for the interpretation of these spectra and outlines standard protocols for their acquisition, serving as a valuable resource for scientists engaged in the characterization of this and structurally related molecules.

References

-

PubMed. 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. [Link]

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. [Link]

-

Sci-Hub. The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

JoVE. Video: Mass Spectrometry of Amines. [Link]

-

PubChem. Propionitrile. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

SIELC Technologies. Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. [Link]

-

PubChemLite. 3-(ethyl(4-formyl-3-methylphenyl)amino)propanenitrile (C13H16N2O). [Link]

-

Methylamine Supplier. This compound. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

- 1. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O | CID 67078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry of Amines [jove.com]

An In-Depth Technical Guide to the Potential Biological Activities of C13H16N2O Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The molecular formula C13H16N2O represents a diverse landscape of chemical structures with a correspondingly broad spectrum of potential biological activities. This technical guide provides an in-depth exploration of the pharmacological profiles of representative compounds, moving beyond a simple cataloging of facts to an analysis of the causal relationships between chemical structure and biological function. We will dissect the mechanisms of action of key C13H16N2O isomers, provide detailed protocols for their biological evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This guide is designed to be a valuable resource for researchers and drug development professionals, fostering a deeper understanding of this important chemical space and inspiring further investigation.

The Landscape of C13H16N2O Isomers: A Universe of Biological Potential

The seemingly simple molecular formula C13H16N2O belies a vast and diverse collection of isomeric structures, each with the potential for unique interactions with biological systems. These isomers encompass a range of scaffolds, from indole alkaloids to synthetic heterocyclic compounds. This structural diversity is the foundation for a wide array of pharmacological activities, targeting various receptors, enzymes, and transporters within the body.

This guide will focus on a selection of representative C13H16N2O isomers to illustrate the breadth of their biological activities:

-

Efaroxan : A selective antagonist of α2-adrenergic and I1-imidazoline receptors, with potential applications in cardiovascular and metabolic diseases.

-

Tetrahydroharmine (THH) : A psychoactive indole alkaloid with a dual mechanism of action as a monoamine oxidase-A (MAO-A) inhibitor and a serotonin reuptake inhibitor (SRI).

-

Quinoxaline Derivatives : A class of heterocyclic compounds, many of which possess the C13H16N2O formula and exhibit potent anticancer and antimicrobial properties.

By examining these distinct examples, we can begin to appreciate the rich pharmacology associated with this molecular formula and the opportunities it presents for drug discovery.

Efaroxan: A Dual-Target Antagonist for Metabolic and Cardiovascular Regulation

Efaroxan is a prime example of a C13H16N2O compound with a well-defined pharmacological profile, acting as a potent and selective antagonist at two distinct receptor systems: α2-adrenergic receptors and I1-imidazoline receptors.[1][2] This dual antagonism underpins its potential therapeutic applications in conditions such as type 2 diabetes and hypertension.

Mechanism of Action: A Tale of Two Receptors

Efaroxan's biological effects stem from its ability to block the signaling of two important receptor families involved in metabolic and cardiovascular control.

-

α2-Adrenergic Receptor Antagonism : Efaroxan exhibits high affinity for α2-adrenergic receptors, competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine.[3] In the pancreas, activation of α2-adrenoceptors on β-cells inhibits insulin secretion. By antagonizing these receptors, Efaroxan can enhance glucose-stimulated insulin release, a key mechanism for its potential antidiabetic effects.[3]

-

I1-Imidazoline Receptor Antagonism : Efaroxan also acts as an antagonist at I1-imidazoline receptors, which are involved in the central regulation of blood pressure.[4][5] While the precise signaling pathways of I1 receptors are still being fully elucidated, their modulation offers a therapeutic avenue for hypertension.

The dual nature of Efaroxan's pharmacology presents both opportunities and challenges. The combined antagonism may offer synergistic therapeutic benefits, but it also necessitates careful evaluation of potential side effects arising from the modulation of two distinct signaling pathways.

Figure 1: Dual mechanism of action of Efaroxan.

Quantitative Analysis of Efaroxan's Receptor Affinity

The potency and selectivity of a compound are critical parameters in drug development. For Efaroxan, its affinity for α2-adrenergic and I1-imidazoline receptors has been characterized using radioligand binding assays.

| Target | Parameter | Value | Reference |

| α2-Adrenoceptor | pA2 | 8.89 | [3] |

| α1-Adrenoceptor | pA2 | 6.03 | [3] |

| Selectivity Ratio (α2/α1) | - | 724 | [3] |

| I1-Imidazoline Receptor | pKi | High Affinity | [4] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. A pA2 of 8.89 corresponds to a Ki in the low nanomolar range.

Experimental Protocol: α2-Adrenergic Receptor Competitive Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound, such as an Efaroxan analog, for the α2-adrenergic receptor.

Materials:

-

Membrane preparation from a cell line or tissue expressing α2-adrenergic receptors (e.g., rat cerebral cortex).

-

Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (specific α2-antagonists).

-

Non-specific binding control: Unlabeled phentolamine or yohimbine at a high concentration (e.g., 10 µM).

-

Test compound (e.g., Efaroxan analog) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tetrahydroharmine (THH): A Psychoactive Alkaloid with a Dual Neuromodulatory Role

Tetrahydroharmine (THH) is a naturally occurring β-carboline alkaloid found in plants such as Banisteriopsis caapi, a key ingredient in the psychoactive beverage Ayahuasca.[7] Its C13H16N2O structure confers a fascinating dual mechanism of action, making it a subject of interest in neuroscience and pharmacology.

Mechanism of Action: MAO-A Inhibition and Serotonin Reuptake Blockade

THH exerts its effects on the central nervous system through two primary mechanisms that both lead to an increase in synaptic serotonin levels:

-

Reversible Inhibition of Monoamine Oxidase A (MAO-A): THH is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[8] By inhibiting MAO-A, THH increases the bioavailability of these neurotransmitters in the synapse.

-

Serotonin Reuptake Inhibition (SRI): In addition to MAO-A inhibition, THH also blocks the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[9] This action further prolongs the presence of serotonin in the synapse, enhancing serotonergic neurotransmission.

This dual action of THH likely contributes to the psychoactive effects of Ayahuasca and suggests its potential for investigation in mood and anxiety disorders.

Figure 2: Dual neuromodulatory mechanism of Tetrahydroharmine (THH).

Quantitative Analysis of THH's Biological Activity

The potency of THH at its two primary targets has been quantified, highlighting its significant MAO-A inhibitory activity.

| Target | Parameter | Value | Reference |

| Monoamine Oxidase A (MAO-A) | IC50 | 74 nM | [8] |

| Serotonin Transporter (SERT) | IC50 | Weak inhibitor | [9] |

Note: While THH is known to inhibit serotonin reuptake, its potency is reported to be weaker compared to classic SSRIs. A precise IC50 value for SERT inhibition by THH is not consistently reported in the literature, indicating an area for further research.

Experimental Protocol: Synaptosomal Serotonin Uptake Assay

This protocol details a method for measuring the inhibition of serotonin uptake into synaptosomes, which are sealed nerve terminals isolated from brain tissue. This assay is crucial for evaluating the SRI activity of compounds like THH.

Materials:

-

Rat or mouse brain tissue (e.g., whole brain or specific regions like the striatum).

-

Sucrose buffer (0.32 M sucrose in a suitable buffer, e.g., HEPES).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled serotonin: [3H]-Serotonin.

-

Non-specific uptake control: A potent SERT inhibitor like fluoxetine or paroxetine (e.g., 10 µM).[10]

-

Test compound (e.g., THH analog) at various concentrations.

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation:

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with either vehicle, the non-specific uptake control, or various concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.[10]

-

Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific uptake = Total uptake (vehicle) - Non-specific uptake (with SERT inhibitor).

-

Determine the percent inhibition of specific uptake for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

-

Quinoxaline Derivatives: A Promising Scaffold for Anticancer and Antimicrobial Agents

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a "privileged structure" in medicinal chemistry, with many of its derivatives, including those with the C13H16N2O formula, exhibiting a wide range of biological activities.[1][12] Of particular note is their potential as anticancer and antimicrobial agents.

Anticancer Activity of Quinoxaline Derivatives

Numerous quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[13][14] Their mechanisms of action are diverse and can include:

-

Inhibition of Tyrosine Kinases: Many quinoxalines act as inhibitors of receptor tyrosine kinases (e.g., VEGFR, EGFR) that are crucial for cancer cell proliferation and survival.[1]

-

Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis.

-

Induction of Apoptosis: Quinoxalines can trigger programmed cell death through various intrinsic and extrinsic pathways.[13]

While a specific C13H16N2O quinoxaline with comprehensive anticancer data was not identified in our targeted search, the literature is replete with examples of structurally similar compounds with impressive anticancer potency. For instance, certain indeno[1,2-b]quinoxaline derivatives have shown IC50 values in the sub-micromolar range against cancer cell lines.[13]

Antimicrobial Activity of Quinoxaline Derivatives

The quinoxaline nucleus is also a key feature of many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[15][16] Quinoxaline 1,4-dioxides, in particular, have been extensively studied for their antibacterial properties. The mechanism of action often involves the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage and cell death.

As with the anticancer activity, identifying a specific C13H16N2O quinoxaline with detailed antimicrobial data proved challenging within the scope of this review. However, numerous studies have reported on the synthesis and evaluation of quinoxaline derivatives with potent antimicrobial effects, with some exhibiting Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against pathogenic bacteria.[15][16]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., a C13H16N2O quinoxaline derivative).

-

Bacterial or fungal strain.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microplates.

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The molecular formula C13H16N2O represents a rich and diverse area of chemical space with significant potential for the discovery of novel therapeutic agents. As demonstrated by the examples of Efaroxan and Tetrahydroharmine, isomers with this formula can exhibit highly specific and potent interactions with a range of biological targets, leading to distinct pharmacological profiles. Furthermore, the quinoxaline scaffold offers a promising avenue for the development of new anticancer and antimicrobial drugs.

The in-depth technical guide presented here provides a framework for understanding and exploring the biological activities of C13H16N2O compounds. The detailed protocols for key biological assays offer practical guidance for researchers in the field. Future research should focus on:

-

Comprehensive Profiling of Known Isomers: Many of the known C13H16N2O isomers lack a thorough pharmacological characterization. A systematic evaluation of their biological activities would undoubtedly uncover new therapeutic leads.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analog libraries based on the scaffolds of Efaroxan, THH, and promising quinoxalines will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Scaffolds: The vastness of the C13H16N2O chemical space suggests that many more structurally diverse and biologically active isomers await discovery.

By combining rigorous biological evaluation with insightful medicinal chemistry, the full therapeutic potential of C13H16N2O compounds can be unlocked, paving the way for the development of next-generation medicines.

References

- Shahin, Y. et al. (2014). Design, synthesis, and biological evaluation of new quinoxaline-based scaffolds as VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 86, 753-767.

- Steele, T. D. et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-42.

- Ernsberger, P. et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S71-S81.

- Ernsberger, P. (1999). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla.

- Chen, Y. L. et al. (2016). Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 255-266.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Abdel-Wahab, B. F. et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4199.

- Ernsberger, P. et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 13(2), S71-S81.

- Gomaa, A. M. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601.

- Abdel-Gawad, H. et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2489–2496.

- Al-Tel, T. H. et al. (2021). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus. Archiv der Pharmazie, 354(9), 2100123.

-

ResearchGate. (2019). IC50 distribution between cell lines. Retrieved from [Link]

- El-Sayed, N. N. E. et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1873.

- dos Santos, A. A. et al. (2020). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Journal of the Brazilian Chemical Society, 31(8), 1667-1676.

-

Amersham Biosciences. (n.d.). Tritium labelling and characterization of the potent imidazoline I1 receptor antagonist [5,7-3H] (+/-)-efaroxan at high specific activity. Retrieved from [Link]

- Zhang, X. et al. (2021).

- Szabo, A. et al. (2021). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors.

- Corera, A. T. et al. (1996). Supplemental Material and Methods Synaptosome Preparations. Journal of Neuroscience, 16(15), 4617-4626.

- Berridge, T. L. et al. (1992). Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat. European Journal of Pharmacology, 213(2), 205-212.

- Spijker, S. (2011). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 1(1), e1.

- Coleman, J. A. et al. (2019). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.

-

Cloud-Clone Corp. (n.d.). O637 | Tetrahydroharmine (THH). Retrieved from [Link]

-

ResearchGate. (2016). The protocol of competitive binding assay. Retrieved from [Link]

- Thomas, D. N. et al. (1995). The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo. European Journal of Pharmacology, 277(1), 113-116.

- Simões, P. et al. (2022). Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact. Toxics, 10(11), 663.

- Piascik, M. T. et al. (1995). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1589-1597.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). Retrieved from [Link]

- Hein, L. et al. (1999). Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice. Neuroscience, 91(3), 913-921.

-

Reactome. (n.d.). Alpha-2A,alpha-2C Adrenergic Receptors bind adrenaline or noradrenaline. Retrieved from [Link]

- Bylund, D. B. et al. (1988). Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype. Journal of Pharmacology and Experimental Therapeutics, 245(2), 600-607.

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde

Executive Summary

The solubility of a chemical compound is a critical physicochemical property that significantly influences its behavior and applicability, particularly in the realms of pharmaceutical sciences and materials research. For drug development professionals and researchers, a thorough understanding of a compound's solubility profile is paramount for successful formulation, predictable bioavailability, and reliable in-vitro testing.[1][2] This guide provides a comprehensive technical overview of the methodologies used to determine the solubility profile of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde, a substituted aminobenzaldehyde derivative.

This document delves into the theoretical underpinnings of both thermodynamic and kinetic solubility, offering detailed, field-proven protocols for their experimental determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as a practical resource for scientists. It outlines the complete workflow from sample preparation to analytical quantification via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it provides a framework for data interpretation and discusses the profound implications of a compound's solubility on the drug discovery and development process.

Introduction to 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde and its Solubility

Compound Overview

2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde is an organic compound featuring multiple functional groups: an aldehyde, a tertiary amine, and a nitrile.[3] These structural features dictate its chemical reactivity, polarity, and intermolecular interactions, all of which are fundamental determinants of its solubility.

Chemical Structure: CCN(CCC#N)c1ccc(C=O)c(C)c1

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O | [4] |

| Molecular Weight | 216.28 g/mol | |

| Melting Point | 64-67 °C | [3] |

| Appearance | Solid | [3] |

| Assay Purity | ≥98% |[3] |

The Critical Role of Solubility in Research and Drug Development

Solubility is a cornerstone of drug discovery and development.[1] Insufficient aqueous solubility can severely hamper a compound's journey from a promising hit to a viable drug candidate. Key areas impacted include:

-

Bioavailability: Poor solubility can limit absorption from the gastrointestinal tract, leading to reduced oral bioavailability and therapeutic efficacy.[2]

-

In Vitro Assays: Unpredictable results can arise from compound precipitation in aqueous assay buffers, leading to unreliable biological data.[1]

-

Formulation Development: Understanding solubility is essential for designing appropriate dosing vehicles for preclinical and clinical studies.[5]

-

Toxicology Studies: Inaccurate solubility data can lead to underestimated toxicity, posing significant risks in later development stages.[1]

This guide provides the framework to experimentally generate and interpret the solubility data necessary to navigate these challenges.

The Duality of Solubility: Thermodynamic vs. Kinetic

When assessing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[6]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the "true" solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium, where the dissolved compound is in equilibrium with its undissolved solid form.[2][7] This measurement is typically performed by incubating an excess amount of the solid compound in the solvent for an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[1][7] It is a critical parameter for lead optimization and formulation, as it reflects the most stable state.[7]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and whether it stays in solution under specific, non-equilibrium conditions. It is often used in high-throughput screening (HTS) during early drug discovery because the method is fast and requires minimal compound.[1][8] The experiment typically involves adding a small volume of a concentrated compound stock solution (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs.[5][9] While useful for rapid assessment, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by factors like the rate of addition and mixing.[1]

Methodologies for Solubility Profile Determination

A comprehensive solubility profile requires robust and validated experimental protocols. The following sections detail the standard methodologies for determining both thermodynamic and kinetic solubility for a compound like 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for measuring thermodynamic solubility.[1] It ensures that a true equilibrium is reached between the solid and dissolved states of the compound.

Rationale: This protocol is designed to measure the saturation solubility of the compound. By adding an excess of solid material and allowing it to equilibrate over a prolonged period (24 hours), we ensure that the resulting solution is fully saturated. Centrifugation and filtration then remove all undissolved particles, allowing for the precise quantification of the dissolved compound in the supernatant.[7][10]

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 1 mg of solid 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde into a 1.5 mL glass vial.[7]

-

Solvent Addition: Add 1 mL of the desired test solvent (e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.4) to the vial.[7] Prepare duplicate or triplicate samples for each solvent to ensure reproducibility.

-

Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 700 rpm) for 24 hours.[7] This extended incubation is critical for reaching thermodynamic equilibrium.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, filter the supernatant using a low-binding solubility filter plate (e.g., Millipore Multiscreen).[1][10]

-

Quantification: Analyze the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the compound's concentration.[2][10] The concentration is determined against a standard calibration curve prepared from a known concentration stock solution.

Protocol: Kinetic Solubility Determination (High-Throughput Method)

This method is ideal for early discovery phases where speed is essential and compound availability may be limited.[8]

Rationale: This protocol mimics the conditions often found in high-throughput biological screening, where a compound stored in DMSO is rapidly diluted into an aqueous buffer.[5][9] The measurement is taken after a short incubation period (e.g., 2 hours) and identifies the concentration at which the compound begins to precipitate from a supersaturated solution. This is not an equilibrium measurement but provides a rapid assessment of solubility under specific assay conditions.[1][9]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde in 100% DMSO (e.g., 20 mM).[8]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add the aqueous test buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO dilutions to achieve the desired final compound concentrations. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effect.[6][8]

-

Incubation: Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a controlled temperature (e.g., 25°C).[1][9]

-

Precipitate Detection/Separation:

-

Quantification: Measure the concentration of the dissolved compound in the filtrate using a UV plate reader or by LC-MS/MS analysis.[1][9]

Experimental Workflow and Data Visualization

The selection and execution of solubility assays follow a logical progression. The diagram below illustrates a typical workflow for characterizing the solubility profile of a new chemical entity.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Illustrative Solubility Data Presentation

While specific experimental data for 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde is not publicly available, a typical solubility report would be structured as follows. This table serves as a template for presenting results obtained from the protocols described above.

| Solvent/Buffer System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Quantification |

| Water, pH 7.0 | Thermodynamic | 25 | HPLC-UV | ||

| PBS, pH 7.4 | Thermodynamic | 25 | HPLC-UV | ||

| PBS, pH 7.4 | Kinetic (from DMSO) | 25 | Nephelometry | ||

| FaSSIF* | Thermodynamic | 37 | LC-MS/MS | ||

| FeSSIF** | Thermodynamic | 37 | LC-MS/MS | ||

| Ethanol | Gravimetric | 25 | Evaporation |

*FaSSIF: Fasted State Simulated Intestinal Fluid[10] **FeSSIF: Fed State Simulated Intestinal Fluid[10]

Conclusion: A Foundation for Rational Development

The solubility profile of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde, or any research compound, is not merely a set of data points but a foundational pillar upon which subsequent development decisions are built. A low aqueous solubility may necessitate formulation strategies such as pH adjustment, the use of co-solvents, or advanced drug delivery systems. Conversely, high solubility simplifies formulation but does not preclude other developmental challenges.

By employing the robust, validated protocols for thermodynamic and kinetic solubility outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data needed to understand their compound's behavior. This understanding is indispensable for mitigating risks, interpreting biological data accurately, and ultimately, accelerating the path from discovery to application.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

protocols.io. (2025). In-vitro Thermodynamic Solubility.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

PubMed. In vitro solubility assays in drug discovery.

-

Domainex. Thermodynamic Solubility Assay.

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

Sigma-Aldrich. 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

-

Evotec. Thermodynamic Solubility Assay.

-

Chem.ucla.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-